![molecular formula C10H10N2O2S2 B3002023 Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro- CAS No. 38338-27-1](/img/structure/B3002023.png)
Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-
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Overview
Description
Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous. Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .
Synthesis Analysis
Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Molecular Structure Analysis
Benzothiazole involves a benzene ring fused to a thiazole ring . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .
Chemical Reactions Analysis
The synthesis of benzothiazoles is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Physical And Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid . More specific physical and chemical properties of “Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-” were not found in the search results.
Scientific Research Applications
Antiparasitic Properties
Benzothiazole derivatives demonstrate significant antiparasitic properties. A study highlighted their effectiveness against parasites like Leishmania infantum and Trichomonas vaginalis, showing their potential in treating diseases caused by these parasites. The antiprotozoal properties are notably influenced by the chemical structure of the benzothiazole derivatives (Delmas et al., 2002).
Antitumor Activity
Benzothiazole derivatives have shown promising results in antitumor activities. One study synthesized a derivative of benzothiazole that exhibited significant in vivo inhibitory effects on tumor growth, highlighting its potential as an antitumor agent (Yoshida et al., 2005).
Antimycobacterial Activity
The antimycobacterial activity of benzothiazole derivatives has been investigated, especially against Mycobacterium tuberculosis. Some derivatives, particularly those with nitro groups, have shown significant activity against non-tuberculous mycobacteria strains (Kočí et al., 2002).
Corrosion Inhibition
Benzothiazole derivatives have been used as corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto surfaces through physical and chemical means contributes to their efficiency in protecting against steel corrosion (Hu et al., 2016).
Topoisomerase II Inhibitors
Some benzothiazole derivatives have been found to inhibit eukaryotic DNA topoisomerase II, which is crucial in cancer therapy. These compounds show potential as therapeutic agents in treating various cancers (Pınar et al., 2004).
Rubber Curing Agents
Benzothiazole derivatives have been utilized as curing agents in rubber chemistry. Their effectiveness varies based on the electronic effect of substitution in the thiazole moiety (D'amico & Morita, 1971).
Chemical Synthesis Applications
In chemical synthesis, benzothiazole derivatives play a role in selective acylation reactions. They have been used to study the nucleophilic character of acyl radicals in various synthesis processes (Caronna et al., 1971).
Medicinal Significance
Benzothiazole and its derivatives are recognized for their broad spectrum of biological activities. They are key components in many therapeutic agents due to their antitumor, antimicrobial, and other medicinal properties (Sharma et al., 2013).
Mechanism of Action
While the specific mechanism of action for “Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-nitro-2-propan-2-ylsulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-6(2)15-10-11-8-4-3-7(12(13)14)5-9(8)16-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAGMYMLIJFNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro- |
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